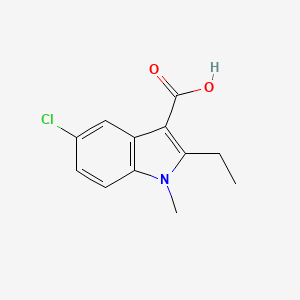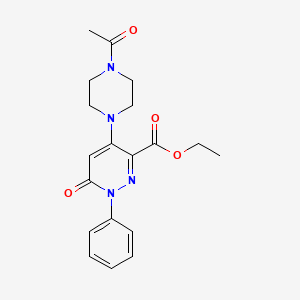
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as DMT or dimethyltryptamine. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one may alter the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has been shown to increase blood pressure and heart rate. Additionally, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one in lab experiments is its potency. It has been shown to have a strong effect at low doses, making it a useful tool for studying certain biological processes. However, one limitation is its potential for abuse. Due to its opioid-like effects, it must be handled with caution and in accordance with proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one. One area of interest is its potential use in treating addiction. Further research is needed to determine its efficacy and safety in this context. Additionally, it may have potential as a treatment for certain mental health conditions, such as depression and anxiety. Further research is also needed to better understand its mechanism of action and its effects on the brain. Finally, it may have potential as a tool for studying consciousness and altered states of consciousness.
Synthesemethoden
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a complex process that involves several steps. The first step is the reaction of 4-bromobenzaldehyde with 2,4-dimethylpiperazine to form 4-((2,4-Dimethylpiperazin-1-yl)methyl)benzaldehyde. This intermediate is then reacted with piperidine and phenylacetic acid to form the final product, 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in treating addiction, particularly opioid addiction. Additionally, it has been investigated for its potential use in cancer treatment and as a tool for studying consciousness.
Eigenschaften
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKLSMPIMATPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)


![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2899424.png)

![2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide](/img/structure/B2899427.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)
![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)

![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
